molecular formula C9H11NO2 B044246 DL-Phenyl-d5-alanine-2,3,3-d3 CAS No. 29909-00-0

DL-Phenyl-d5-alanine-2,3,3-d3

Cat. No.: B044246
CAS No.: 29909-00-0
M. Wt: 173.24 g/mol
InChI Key: COLNVLDHVKWLRT-INHGFZCOSA-N
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Description

DL-Phenyl-d5-alanine-2,3,3-d3: is a deuterated form of phenylalanine, an essential amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The molecular formula of this compound is C6D5CD2CD(NH2)CO2H, and it has a molecular weight of 173.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenyl-d5-alanine-2,3,3-d3 involves several steps. One common method includes the catalytic reduction of benzaldehyde-d6 to produce benzyl alcohol-d6, which is then converted to benzyl chloride-d6. This intermediate undergoes a reaction with glycine-d2 to form this compound. The reaction conditions typically involve the use of deuterium oxide (D2O) and a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: DL-Phenyl-d5-alanine-2,3,3-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-Phenyl-d5-alanine-2,3,3-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of DL-Phenyl-d5-alanine-2,3,3-d3 involves its incorporation into metabolic pathways where it mimics the behavior of natural phenylalanine. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic processes. The compound targets enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine .

Comparison with Similar Compounds

  • DL-Phenylalanine-3,3-d2
  • DL-Phenylalanine-15N
  • L-Phenyl-d5-alanine-2,3,3-d3

Comparison: DL-Phenyl-d5-alanine-2,3,3-d3 is unique due to the specific placement of deuterium atoms, which enhances its stability and resistance to metabolic breakdown compared to other deuterated phenylalanine derivatives. This makes it particularly valuable in studies requiring prolonged observation of metabolic processes .

Properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-INHGFZCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenyl-d5-alanine-2,3,3-d3
Reactant of Route 2
DL-Phenyl-d5-alanine-2,3,3-d3
Reactant of Route 3
DL-Phenyl-d5-alanine-2,3,3-d3
Reactant of Route 4
DL-Phenyl-d5-alanine-2,3,3-d3
Reactant of Route 5
DL-Phenyl-d5-alanine-2,3,3-d3
Reactant of Route 6
DL-Phenyl-d5-alanine-2,3,3-d3

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